molecular formula C12H15NO3 B13088267 Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B13088267
M. Wt: 221.25 g/mol
InChI Key: SVGUMTWQFBBVMI-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in scientific research .

Biological Activity

Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS No. 203207-32-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H15NO3C_{12}H_{15}NO_{3}, with a molecular weight of approximately 221.25 g/mol. The compound features an indole ring system that is known for its diverse biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of indole have been shown to possess cytotoxic effects against various cancer cell lines such as HT29 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The presence of specific substituents on the indole ring can enhance this activity.

CompoundCell LineIC50 (µM)
Compound AHT2910–30
Compound BA5495.39
Ethyl derivativeMDA-MB-231>100

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. SAR studies suggest that modifications to the ethyl group or the carboxylate moiety can significantly influence the compound's efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating or withdrawing groups on the indole ring can modulate the biological activity of the compound. For example:

  • Electron-Withdrawing Groups: Enhance cytotoxicity by stabilizing reactive intermediates.
  • Electron-Donating Groups: May improve solubility and bioavailability.

Case Studies

  • Indole Derivatives in Cancer Therapy
    • A study published in a peer-reviewed journal demonstrated that indole derivatives with similar structures to this compound exhibited significant growth inhibition in human glioblastoma and melanoma cell lines . The highest activity was attributed to specific substitutions on the phenyl ring adjacent to the indole structure.
  • Antimicrobial Activity
    • Another investigation highlighted the antimicrobial properties of related indole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h7,13H,2-6H2,1H3

InChI Key

SVGUMTWQFBBVMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2)C=O

Origin of Product

United States

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